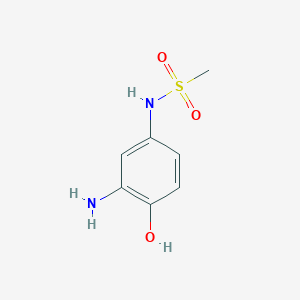
4-(2H-1,3-Benzodioxol-5-yl)-3-chloro-1-phenylazetidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2H-1,3-Benzodioxol-5-yl)-3-chloro-1-phenylazetidin-2-one is a synthetic organic compound that belongs to the class of azetidinones This compound is characterized by the presence of a benzodioxole ring, a chloro-substituted azetidinone ring, and a phenyl group
Méthodes De Préparation
The synthesis of 4-(2H-1,3-Benzodioxol-5-yl)-3-chloro-1-phenylazetidin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the condensation of catechol with formaldehyde.
Synthesis of the Azetidinone Ring: The azetidinone ring is formed via a [2+2] cycloaddition reaction between a ketene and an imine.
Coupling Reactions: The final step involves coupling the benzodioxole and azetidinone intermediates under suitable conditions, often using palladium-catalyzed cross-coupling reactions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.
Analyse Des Réactions Chimiques
4-(2H-1,3-Benzodioxol-5-yl)-3-chloro-1-phenylazetidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the chloro-substituted azetidinone ring, leading to the formation of various substituted derivatives.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, resulting in the cleavage of the azetidinone ring and formation of corresponding carboxylic acids and amines.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions to optimize reaction rates and yields.
Applications De Recherche Scientifique
4-(2H-1,3-Benzodioxol-5-yl)-3-chloro-1-phenylazetidin-2-one has a wide range of scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent, with research focusing on its ability to inhibit tumor cell growth and induce apoptosis.
Biological Studies: It is used in biological assays to investigate its effects on cellular pathways and molecular targets, such as protein kinases and enzymes involved in metabolic processes.
Chemical Research: The compound serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical reactions and synthetic methodologies.
Industrial Applications: Its unique chemical properties make it a candidate for the development of new materials and chemical products, including polymers and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4-(2H-1,3-Benzodioxol-5-yl)-3-chloro-1-phenylazetidin-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and proteins involved in cell signaling and metabolic pathways, such as protein kinases and mitochondrial enzymes.
Pathways Involved: It modulates pathways related to cell cycle regulation, apoptosis, and metabolic stress responses, leading to the inhibition of tumor cell proliferation and induction of cell death.
Comparaison Avec Des Composés Similaires
4-(2H-1,3-Benzodioxol-5-yl)-3-chloro-1-phenylazetidin-2-one can be compared with other similar compounds to highlight its uniqueness:
Amuvatinib Derivatives: Compounds such as N-(2H-1,3-benzodioxol-5-yl)-4-{thieno[3,2-d]pyrimidin-4-yl}piperazine-1-carboxamide share structural similarities but differ in their specific molecular targets and biological activities.
Quinoline Derivatives: Quinoline-based compounds exhibit a wide range of biological activities, including antimalarial and anticancer properties, but differ in their core structures and mechanisms of action.
Indole Derivatives: Indole-based compounds are known for their anticancer and antimicrobial activities, with structural variations leading to differences in their pharmacological profiles.
Propriétés
Numéro CAS |
93093-70-0 |
|---|---|
Formule moléculaire |
C16H12ClNO3 |
Poids moléculaire |
301.72 g/mol |
Nom IUPAC |
4-(1,3-benzodioxol-5-yl)-3-chloro-1-phenylazetidin-2-one |
InChI |
InChI=1S/C16H12ClNO3/c17-14-15(10-6-7-12-13(8-10)21-9-20-12)18(16(14)19)11-4-2-1-3-5-11/h1-8,14-15H,9H2 |
Clé InChI |
VBXCYCVINMQXGO-UHFFFAOYSA-N |
SMILES canonique |
C1OC2=C(O1)C=C(C=C2)C3C(C(=O)N3C4=CC=CC=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[(Diphenylphosphoryl)acetyl]oxy}-1H-isoindole-1,3(2H)-dione](/img/structure/B14347511.png)
![1,2-Ethanediamine, N-[3-[tris[(2-ethylhexyl)oxy]silyl]propyl]-](/img/structure/B14347518.png)


![2-(4-Chlorophenyl)-5-(4-methylphenyl)[1,3]thiazolo[5,4-d][1,3]thiazole](/img/structure/B14347540.png)

![Phenol, 2,2'-[1,2-phenylenebis(iminomethylene)]bis-](/img/structure/B14347551.png)
![[1-Oxo-1-(10H-phenothiazin-2-yl)propan-2-yl]propanedioic acid](/img/structure/B14347559.png)




![1,1'-[1,2-Phenylenebis(oxy)]bis(2-cyanopyridin-1-ium) dibromide](/img/structure/B14347596.png)
